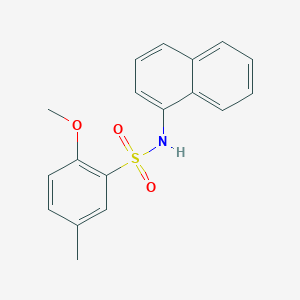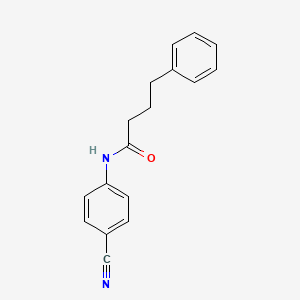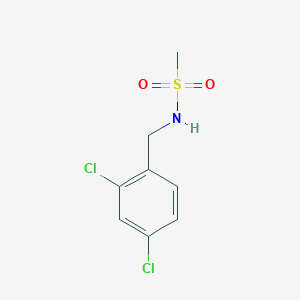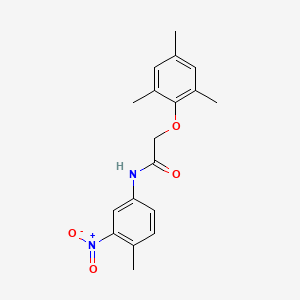![molecular formula C10H8ClFN4OS2 B5696144 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5696144.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as ACT-451840 and is known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of ACT-451840 is not yet fully understood. However, it is known to inhibit the activity of a key enzyme involved in the biosynthesis of bacterial cell walls. This results in the disruption of the bacterial cell wall, leading to cell death. ACT-451840 has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
ACT-451840 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial and fungal pathogens, including drug-resistant strains. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, ACT-451840 has been shown to exhibit low toxicity in vitro, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ACT-451840 is its broad spectrum of activity against a wide range of pathogens. This makes it a potential candidate for the treatment of various infectious diseases. Additionally, this compound has been shown to possess low toxicity in vitro, making it a promising candidate for further development. However, one of the limitations of ACT-451840 is its limited solubility in water, which may pose challenges in its formulation for clinical use.
Direcciones Futuras
There are several future directions for the research and development of ACT-451840. One potential direction is the optimization of its synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This will help to identify potential targets for drug development and improve its efficacy. Another potential direction is the evaluation of its efficacy in animal models of infectious and inflammatory diseases. This will help to determine its potential for clinical use and identify any potential side effects. Overall, the research on ACT-451840 holds great promise for the development of new and effective treatments for infectious and inflammatory diseases.
Métodos De Síntesis
The synthesis of ACT-451840 involves the reaction of 2-amino-1,3,4-thiadiazole with 4-chloro-3-fluoroaniline in the presence of a suitable base. The resulting product is then treated with thioacetic acid to obtain the desired compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
ACT-451840 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against a wide range of pathogens, including bacteria, fungi, and viruses. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4OS2/c11-6-3-5(1-2-7(6)12)14-8(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZUHZCZCPAULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)

![1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5696094.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5696095.png)


![4-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5696131.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5696135.png)
![4-benzyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5696138.png)


